Diisotridecyl Phenyl Phosphite (CAS 67874-37-7): Physicochemical Profiling and Mechanistic Applications in Polymer and Pharmaceutical Sciences
Diisotridecyl Phenyl Phosphite (CAS 67874-37-7): Physicochemical Profiling and Mechanistic Applications in Polymer and Pharmaceutical Sciences
Executive Summary
In the fields of material science and pharmaceutical drug development, the stabilization of polymeric matrices—such as those used in drug delivery systems, intravenous (IV) bags, and blister packaging—is a critical regulatory and functional requirement. Diisotridecyl phenyl phosphite (CAS 67874-37-7) is a high-performance alkyl aryl phosphite ester that functions as a secondary antioxidant. By decomposing reactive hydroperoxides into stable alcohols, it prevents the thermal and oxidative degradation of polymers during high-temperature melt processing and long-term shelf storage.
This technical guide synthesizes the physicochemical properties, mechanistic action, and self-validating analytical workflows required to characterize and utilize diisotridecyl phenyl phosphite effectively.
Physicochemical Profiling
Understanding the baseline physical and chemical properties of diisotridecyl phenyl phosphite is essential for predicting its behavior in non-polar matrices (like polyolefins) and optimizing extraction protocols for analytical quantification. The long isotridecyl aliphatic chains confer high lipophilicity, ensuring excellent compatibility and low surface migration (blooming) in polymer networks.
Table 1: Quantitative Physicochemical Properties
| Property | Value | Source |
| CAS Number | 67874-37-7 | 1 |
| Molecular Formula | C₃₂H₅₉O₃P | 1 |
| Molecular Weight | 522.79 g/mol | 1 |
| Boiling Point | 543.6 °C at 760 mmHg | 2 |
| Flash Point | 354.4 °C | 2 |
| Vapor Pressure | 2.52E-11 mmHg at 25 °C | 2 |
Mechanistic Action: Hydroperoxide Decomposition
During the processing of polymers (e.g., extrusion or injection molding of pharmaceutical packaging), shear stress and heat generate free radicals, which react with oxygen to form highly reactive hydroperoxides (ROOH). If left unchecked, these intermediates initiate auto-oxidative chain scission and cross-linking, leading to embrittlement, yellowing, and the potential leaching of degraded monomers into pharmaceutical formulations.
Diisotridecyl phenyl phosphite acts as a secondary antioxidant 3. Causality of Structural Design: The electron-withdrawing nature of the phenyl group precisely tunes the electron density on the trivalent phosphorus atom, optimizing its nucleophilic attack on the peroxidic oxygen of ROOH. This redox reaction yields a stable, non-reactive alcohol (ROH) and oxidizes the phosphite into a stable phosphate ester.
Mechanism of hydroperoxide decomposition by Diisotridecyl phenyl phosphite.
Analytical Workflows & Self-Validating Protocols
To ensure scientific integrity and regulatory compliance, the quantification of diisotridecyl phenyl phosphite requires robust analytical methodologies. Phosphite esters are notoriously difficult to analyze due to their susceptibility to hydrolysis and chelation on standard silica columns.
HPLC Separation Protocol (Self-Validating System)
Causality of Experimental Choice: We utilize a Newcrom R1 reverse-phase column 4. Standard silica columns possess active silanol groups that chelate with the phosphorus center, causing severe peak tailing and signal loss. The Newcrom R1 has exceptionally low silanol activity, ensuring sharp peak shapes. Furthermore, while phosphoric acid is a standard buffer, formic acid is substituted when coupling with Mass Spectrometry (MS) to prevent non-volatile ion suppression in the MS source.
Step-by-Step Methodology:
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Matrix Spiking (Validation Step): Accurately weigh 1.0 g of the polymer sample. Spike the sample with 50 µg of Triphenyl Phosphite (TPP) as an internal standard. Self-Validation Rule: If TPP recovery at the end of the run is not between 95-105%, the extraction is deemed incomplete and the data is rejected.
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Extraction: Dissolve the polymer in 10 mL of hot xylene (120 °C) under reflux for 30 minutes. Precipitate the polymer matrix by adding 20 mL of cold methanol.
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Filtration: Centrifuge the mixture at 10,000 RPM for 10 minutes and filter the supernatant through a 0.22 µm PTFE syringe filter.
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Chromatographic Conditions:
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Column: Newcrom R1 (4.6 x 150 mm, 5 µm).
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Mobile Phase: Isocratic mixture of Acetonitrile / Water / 0.1% Formic Acid (for MS compatibility).
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Flow Rate: 1.0 mL/min.
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Detection: UV at 270 nm (targeting the phenyl ring) or ESI-MS.
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Thermogravimetric Analysis (TGA) Protocol
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Sample Preparation: Weigh 5-10 mg of pure diisotridecyl phenyl phosphite into a tared platinum TGA pan.
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Purging: Purge the furnace with dry Nitrogen at 50 mL/min for 15 minutes to establish an inert atmosphere, preventing premature oxidation.
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Thermal Ramp: Heat the sample from 25 °C to 600 °C at a rate of 10 °C/min.
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Data Acquisition: Record the onset temperature of decomposition ( Tonset ) and the temperature of maximum weight loss rate ( Tmax ).
Self-validating analytical workflow for phosphite ester characterization.
Safety, Toxicology, and Regulatory Status
Like many alkyl aryl phosphites, it is classified as a potential skin irritant and can cause sensitization upon prolonged dermal contact 3. Furthermore, it exhibits high toxicity to aquatic life. When handling this compound in a laboratory or manufacturing setting, scientists must utilize chemical-impermeable nitrile gloves, safety goggles, and conduct all high-temperature compounding inside a certified chemical fume hood to avoid inhalation of volatile degradation byproducts (such as phenol).
References
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US EPA. "Phosphorous acid, diisotridecyl phenyl ester - Substance Details." CompTox Chemicals Dashboard. Available at: [Link]
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SIELC Technologies. "Separation of Diisotridecyl phenyl phosphite on Newcrom R1 HPLC column." SIELC Application Notes. Available at:[Link]
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European Chemicals Agency (ECHA). "Assessment of regulatory needs list - Diisotridecyl phenyl phosphite." ECHA. Available at:[Link]
Sources
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. diisotridecyl phenyl phosphite | 67874-37-7 [chemnet.com]
- 3. Diisodecyl phenyl phosphite | 25550-98-5 | Benchchem [benchchem.com]
- 4. Separation of Diisotridecyl phenyl phosphite on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Ocena seznama regulativnih potreb - ECHA [echa.europa.eu]
